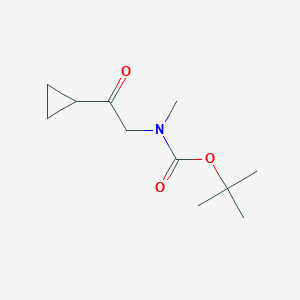![molecular formula C24H33N5O2 B2751332 Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 575471-37-3](/img/structure/B2751332.png)
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound with the molecular formula C24H33N5O2 and a molecular weight of 423.5611. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported2.Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure analysis of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.Chemical Reactions Analysis
As for the chemical reactions involving Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate, I couldn’t find specific information. However, it’s worth noting that pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach2.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.Applications De Recherche Scientifique
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxalines, including derivatives similar to the specified compound, have been explored for their corrosion inhibition properties. Quantum chemical calculations based on Density Functional Theory (DFT) were performed on quinoxaline compounds, indicating a relationship between molecular structure and inhibition efficiency. These findings suggest potential applications in protecting metals like copper from corrosion in acidic environments (Zarrouk et al., 2014).
Synthesis of Quinoxaline Derivatives
Another study highlighted a green and efficient method for synthesizing quinoxaline derivatives, demonstrating operational simplicity, mild reaction conditions, and minimal environmental impact. This research underlines the potential of quinoxaline compounds in various chemical synthesis applications, highlighting their versatility and the interest in developing sustainable synthesis methods (Lei et al., 2011).
Antimicrobial Activities of Quinoxaline Derivatives
Research into substituted 1,2,3-triazoles, a category which includes quinoxaline derivatives, has shown that these compounds possess antimicrobial properties. The synthesis and characterization of these compounds provided insights into their potential use in developing new antimicrobial agents (Holla et al., 2005).
Anticonvulsant Properties
A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives revealed their potential as novel anticonvulsant agents. The synthesis of new quinoxaline derivatives and their characterization led to the identification of compounds with significant anticonvulsant activities, showcasing the therapeutic potential of such chemical structures in treating convulsions (Alswah et al., 2013).
Novel Synthesis Approaches
Innovative synthesis techniques for quinoline derivatives have been developed, involving quinoxaline compounds. These methods offer new pathways for creating diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Fahmy et al., 1984).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate. However, it’s important to note that this compound is not intended for human or veterinary use and is used for research purposes1.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLCVCYBDIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)


![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)